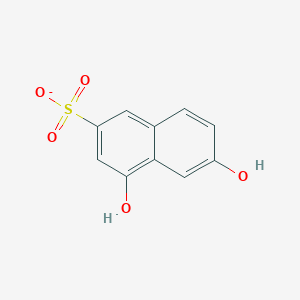

4,6-Dihydroxynaphthalene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of 4,6-Dihydroxynaphthalene-2-sulfonate involves several synthetic routes and reaction conditions. One method involves the use of a grinding vacuum reactor, where mixed alkali and 2,6-naphthalene disulfonate are fully contacted and reacted in a solid phase state without heating the mixed alkali to a molten state . The mixed alkali, compounded by alkali metal hydroxide and magnesium oxide, activates the sulfonic groups, making them more easily replaced by hydroxyl groups . This method significantly reduces the reaction temperature and byproduct formation, improving the conversion rate and yield .

Another method involves the catalysis of solid super base, where zinc oxide and Zn²⁺ are used to activate the sulfonic acid groups . This method also employs a grinding vacuum reactor, allowing full contact reaction in a solid phase state without heating the alkali metal hydroxide to a molten state . This approach reduces the reaction temperature and byproduct formation, enhancing the conversion rate and yield .

Chemical Reactions Analysis

4,6-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydroxynaphthalenes .

Scientific Research Applications

4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. In chemical analysis, the compound reacts with different analytes, allowing for the detection and quantification of various substances . In the dyeing and textile industry, it acts as a dye intermediate, forming stable complexes with textile fibers .

Comparison with Similar Compounds

4,6-Dihydroxynaphthalene-2-sulfonate can be compared with other similar compounds, such as:

1-Hydroxynaphthalene-2-sulfonate: This compound has a similar structure but with only one hydroxyl group, making it less reactive in certain chemical reactions.

2,6-Dihydroxynaphthalene: This compound lacks the sulfonic acid group, which affects its solubility and reactivity.

4,5-Dihydroxynaphthalene-2,7-disulfonic acid: This compound has additional sulfonic acid groups, making it more soluble in water and more reactive in certain reactions.

The uniqueness of this compound lies in its specific combination of hydroxyl and sulfonic acid groups, which confer unique reactivity and solubility properties .

Properties

IUPAC Name |

4,6-dihydroxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYMBFPXCCVIRA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7O5S- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.